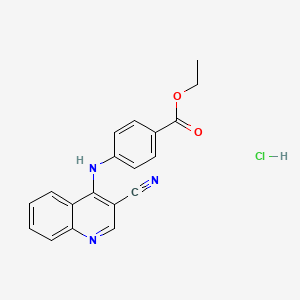![molecular formula C20H27FN4O3S B2668066 5-fluoro-N-[1-(2-methoxybenzenesulfonyl)piperidin-3-yl]-N-methyl-6-(propan-2-yl)pyrimidin-4-amine CAS No. 2415634-30-7](/img/structure/B2668066.png)
5-fluoro-N-[1-(2-methoxybenzenesulfonyl)piperidin-3-yl]-N-methyl-6-(propan-2-yl)pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-fluoro-N-[1-(2-methoxybenzenesulfonyl)piperidin-3-yl]-N-methyl-6-(propan-2-yl)pyrimidin-4-amine is a complex organic compound with potential applications in various fields, including medicinal chemistry and material science. This compound features a unique combination of functional groups, including a fluorine atom, a methoxybenzenesulfonyl group, and a piperidinyl-pyrimidinyl scaffold, which contribute to its distinctive chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-[1-(2-methoxybenzenesulfonyl)piperidin-3-yl]-N-methyl-6-(propan-2-yl)pyrimidin-4-amine typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the pyrimidine core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Introduction of the piperidine moiety: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the pyrimidine core.
Sulfonylation: The methoxybenzenesulfonyl group can be attached to the piperidine ring through a sulfonylation reaction using methoxybenzenesulfonyl chloride in the presence of a base.
Fluorination: The fluorine atom can be introduced via a selective fluorination reaction using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
5-fluoro-N-[1-(2-methoxybenzenesulfonyl)piperidin-3-yl]-N-methyl-6-(propan-2-yl)pyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.
科学研究应用
5-fluoro-N-[1-(2-methoxybenzenesulfonyl)piperidin-3-yl]-N-methyl-6-(propan-2-yl)pyrimidin-4-amine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a lead compound or intermediate in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used in biological assays to study its effects on cellular processes, protein interactions, and metabolic pathways.
Material Science: The compound’s unique chemical properties make it suitable for use in the development of advanced materials, such as polymers, coatings, and nanomaterials.
Chemical Synthesis: It can serve as a building block or reagent in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
作用机制
The mechanism of action of 5-fluoro-N-[1-(2-methoxybenzenesulfonyl)piperidin-3-yl]-N-methyl-6-(propan-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or modulating its function. Alternatively, it may interact with receptors on the cell surface, triggering a cascade of intracellular signaling pathways that lead to specific biological effects.
相似化合物的比较
Similar Compounds
5-fluoro-2-methoxybenzenesulfonyl chloride: A related compound with similar functional groups but lacking the piperidinyl-pyrimidinyl scaffold.
5-fluoro-2-methoxybenzonitrile: Another related compound with a similar aromatic structure but different functional groups.
1-bromo-5-fluoro-2-nitrobenzene: A compound with a similar fluorinated aromatic ring but different substituents.
Uniqueness
The uniqueness of 5-fluoro-N-[1-(2-methoxybenzenesulfonyl)piperidin-3-yl]-N-methyl-6-(propan-2-yl)pyrimidin-4-amine lies in its combination of functional groups and structural features, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research applications and a potential candidate for further development in medicinal chemistry and material science.
属性
IUPAC Name |
5-fluoro-N-[1-(2-methoxyphenyl)sulfonylpiperidin-3-yl]-N-methyl-6-propan-2-ylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27FN4O3S/c1-14(2)19-18(21)20(23-13-22-19)24(3)15-8-7-11-25(12-15)29(26,27)17-10-6-5-9-16(17)28-4/h5-6,9-10,13-15H,7-8,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNUPJZLXLNGJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=NC=N1)N(C)C2CCCN(C2)S(=O)(=O)C3=CC=CC=C3OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(diphenylmethyl)-3-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)urea](/img/structure/B2667983.png)
![3,4-dimethoxy-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2667984.png)

![Methyl 2-{3-(tert-butyl)-7-[(methoxycarbonyl)methyl]-9-methyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purinyl}acetate](/img/structure/B2667987.png)
![N-(4-ethoxyphenyl)-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2667988.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2667991.png)
![2-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-3-yl]oxy}-3-methoxypyrazine](/img/structure/B2667992.png)






